Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound with the molecular formula and a molecular weight of approximately 218.35 g/mol. This compound is also known by its systematic name and falls under the category of organosilicon compounds, particularly those that feature a benzyl alcohol structure modified with a dimethylsilyl ether group. The presence of the tert-butyl group and the dimethylsilyl group indicates its potential utility in various chemical applications.
The classification of this compound can be categorized based on its functional groups:
The synthesis of benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be achieved through various methods, typically involving the alkylation of benzyl alcohol with tert-butyl dimethylsilyl chloride. This reaction can be facilitated by a base such as sodium hydride or potassium carbonate, which deprotonates the alcohol, allowing for nucleophilic attack on the silicon-containing reagent.
The molecular structure of benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- features:
C(C)(C)[Si](C)(C)Oc1ccccc(C)C
OPFJDXRVMFKJJO-ZHHKINOHSA-N
Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can participate in various chemical reactions typical for alcohols and silanes:
The reactivity is influenced by the steric hindrance offered by the tert-butyl and dimethyl groups, which may affect reaction rates and pathways.
The mechanism of action for benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves its role as an intermediate in organic synthesis:
This compound's ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry.
Benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- finds applications in various scientific fields:
This comprehensive analysis highlights the significance of benzenemethanol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- in both industrial and research applications, emphasizing its versatility as an organosilicon compound.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: